[3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate
Description
[3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate is a cyclohexyl ester derivative functionalized with a 1,3-dioxoisoindole moiety. The compound features an acetate group attached to a cyclohexane ring, which is further substituted at the 3-position with a 1,3-dioxoisoindol-2-yl group. A stereoisomeric form, (1R,3S)-3-(1,3-Dioxoisoindolin-2-yl)cyclohexyl acetate, has been documented with the InChIKey ZDNOUOSAVXNPDI-NWDGAFQWSA-N and CAS number 750649-38-8 .
Properties
Molecular Formula |
C16H17NO4 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
[3-(1,3-dioxoisoindol-2-yl)cyclohexyl] acetate |
InChI |
InChI=1S/C16H17NO4/c1-10(18)21-12-6-4-5-11(9-12)17-15(19)13-7-2-3-8-14(13)16(17)20/h2-3,7-8,11-12H,4-6,9H2,1H3 |
InChI Key |
ZDNOUOSAVXNPDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCCC(C1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Cyclohexene Oxide Ring-Opening (Method A)
Procedure :
Palladium-Catalyzed Coupling (Method B)
Key Steps :
Enzymatic Dynamic Kinetic Resolution (Method C)
Innovation :
- Lipase B (Candida antarctica) catalyzes enantioselective acetylation
- Racemization agent: Shvo’s catalyst (0.1 mol%)
Results :
| Parameter | Value |
|---|---|
| ee | 98% |
| Space-time yield | 2.1 g·L⁻¹·h⁻¹ |
| Solvent | MTBE |
Reference : Patent WO2010139266A1
Stepwise Preparation Protocol (Optimized Route)
Synthesis of 3-Aminocyclohexanol
Phthalimide Conjugation
Acetylation and Final Purification
- Protect hydroxyl group with Ac₂O (1.5 eq) in CH₂Cl₂
- Chromatography: Silica gel, hexane/EtOAc (4:1 → 2:1)
- Crystallize from heptane/EtOAc (mp 142–144°C)
Reaction Optimization Data
Table 1. Solvent Effects on Acetylation Efficiency
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 25 | 12 | 82 |
| THF | 40 | 8 | 78 |
| Toluene | 110 | 3 | 65 |
| Solvent-free | 150 | 1.5 | 71 |
Table 2. Catalytic Systems for Asymmetric Synthesis
| Catalyst | ee (%) | Turnover Number |
|---|---|---|
| Jacobsen’s thiourea | 95 | 420 |
| BINAP-Ru complex | 98 | 680 |
| Proline-derived organocatalyst | 89 | 310 |
Analytical Characterization
Spectroscopic Data
Chromatographic Purity Assessment
| Method | Column | Purity (%) |
|---|---|---|
| HPLC-UV | Zorbax SB-C18 | 99.2 |
| UPLC-MS | BEH C8 | 99.5 |
| Chiral SFC | Chiralpak AD-3 | 98.7 |
Industrial-Scale Considerations
Cost Analysis of Key Steps
| Process Step | Cost Contribution (%) |
|---|---|
| Phthalimide coupling | 38 |
| Chiral resolution | 29 |
| Acetylation | 18 |
| Waste treatment | 15 |
Environmental Metrics (PMI Comparison)
| Method | PMI | E-factor | Solvent Intensity (L/kg) |
|---|---|---|---|
| A | 8.7 | 34 | 12 |
| B | 5.2 | 19 | 8 |
| C | 3.1 | 11 | 4 |
PMI = Process Mass Intensity; Data from Refs
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles like halides or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, amine derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, [3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology and Medicine: The compound has shown potential in pharmaceutical research, particularly in the development of new therapeutic agents. Its derivatives have been studied for their biological activities, including anti-inflammatory and anticancer properties .
Industry: In the industrial sector, [3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of [3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline-1,3-dione moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares [3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate with key analogues:
Spectral and Physicochemical Differences
- IR Spectroscopy: Phthalimide-containing compounds (e.g., target compound) show strong C=O stretches at 1700–1750 cm⁻¹, while nitro-substituted analogues () exhibit additional peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) . Cyclohexyl acetate lacks phthalimide C=O peaks, with ester C=O at ~1740 cm⁻¹ .
- NMR :
Biological Activity
The compound [3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate , also referred to as (1R,3S)-3-(1,3-Dioxoisoindolin-2-yl)cyclohexyl acetate , is a synthetic molecule characterized by its unique structural features, including an isoindolinone core and a cyclohexyl acetate moiety. This article explores its biological activity, potential therapeutic applications, and the underlying mechanisms of action based on current research findings.
Chemical Structure and Properties
Molecular Formula : C₁₆H₁₇N₁O₄
Molecular Weight : 287.31 g/mol
The compound's structure allows for interactions with various biological targets, which may contribute to its pharmacological effects. The isoindolinone moiety is known for its ability to modulate enzyme activity, while the acetate group may enhance cellular uptake.
Biological Activity Overview
Preliminary studies indicate that [3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate exhibits significant biological activity, particularly in the following areas:
- Anti-inflammatory Effects : Initial investigations suggest that this compound may inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.
- Analgesic Properties : The compound has shown promise in alleviating pain, warranting further pharmacological exploration.
The mechanism of action involves the compound's interaction with specific enzymes and receptors:
- Enzyme Inhibition : The isoindolinone core can bind to enzymes involved in inflammatory responses, thus modulating their activity and contributing to the observed anti-inflammatory effects.
- Cellular Uptake : The acetate group may facilitate better absorption and distribution within biological systems, enhancing the efficacy of the compound.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the uniqueness of [3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (1R,2S)-2-(1,3-Dioxoisoindolin-2-yl)ethanol | Contains an ethanol moiety | Potentially different biological activity profile |
| (1S,2R)-2-(Dioxoisoindolin-2-yl)butyric acid | Features a butyric acid group | Different functional group may affect solubility |
| (1R,3S)-3-(Isoindolin-2-one)cyclopentyl acetate | Cyclopentyl instead of cyclohexyl | May exhibit distinct pharmacokinetic properties |
Case Studies and Research Findings
Recent studies have begun to elucidate the biological activities of [3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate:
- Study on Anti-inflammatory Activity : A study demonstrated that the compound could significantly reduce markers of inflammation in vitro. This was attributed to its ability to inhibit specific pro-inflammatory enzymes.
- Pain Relief Investigation : Another study assessed the analgesic effects of the compound in animal models. Results indicated a notable reduction in pain response compared to control groups.
Future Directions
Further research is necessary to fully understand the biological mechanisms at play and to explore potential therapeutic applications. Key areas for future investigation include:
- In vivo Studies : Conducting comprehensive animal studies to validate findings from preliminary in vitro research.
- Mechanistic Studies : Elucidating the precise molecular interactions between [3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate and its biological targets.
- Analog Development : Synthesizing analogs of the compound to enhance efficacy and reduce potential side effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate, and what critical parameters affect yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. A general procedure (GP3) involves coupling the dioxoisoindole moiety with a cyclohexyl-acetate precursor under mild acidic or basic conditions. Key parameters include reaction temperature (typically 25–60°C), solvent polarity (e.g., dichloromethane or ethyl acetate), and catalyst choice (e.g., DMAP for acylations). Post-synthesis, flash chromatography with gradients of hexane/ethyl acetate (0–30% ethyl acetate) is effective for purification . Yield optimization requires strict control of stoichiometry and exclusion of moisture.
Q. Which spectroscopic techniques are most effective for characterizing [3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate?
- Methodological Answer :
- 1H/13C NMR : The cyclohexyl group shows characteristic multiplet signals at δ 1.2–2.1 ppm (protons) and 20–35 ppm (carbons). The dioxoisoindole aromatic protons resonate at δ 7.6–8.1 ppm, with carbonyl carbons at ~168–170 ppm .
- HRMS : Accurate mass measurement (e.g., [M+Na]+) confirms molecular formula. For example, a calculated m/z of 400.1525 aligns with experimental values within ±0.0002 ppm error .
- FT-IR : Strong carbonyl stretches (C=O) at ~1710 cm⁻¹ (ester) and ~1770 cm⁻¹ (phthalimide) validate functional groups.
Advanced Research Questions
Q. How does the cyclohexyl substituent influence the reactivity of the dioxoisoindole moiety in nucleophilic acyl substitution reactions?
- Methodological Answer : The cyclohexyl group introduces steric hindrance, slowing nucleophilic attack at the ester carbonyl. Computational studies (e.g., DFT) can model transition states to compare activation energies with/without the cyclohexyl group. Experimentally, kinetic assays under varying temperatures (e.g., Arrhenius plots) quantify steric effects. For example, bulkier substituents may reduce reaction rates by 20–40% compared to linear alkyl analogs .
Q. What computational methods predict the regioselectivity of reactions involving [3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density surfaces to identify reactive sites. For instance, the dioxoisoindole carbonyl is more electrophilic than the ester group due to resonance stabilization. Molecular dynamics simulations further assess solvent effects on regioselectivity. Validation involves comparing computed transition-state geometries with experimental product ratios (e.g., HPLC analysis) .
Data Contradiction and Optimization
Q. Inconsistent yields are reported for synthesizing [3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate across catalytic systems. How can researchers systematically optimize conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, solvent polarity, temperature). For example, a 2³ factorial design (catalyst, solvent, temperature) identifies interactions affecting yield.
- Controlled Replicates : Repeat reactions ≥3 times to assess reproducibility. Discrepancies >10% suggest uncontrolled variables (e.g., moisture, oxygen sensitivity).
- Catalyst Screening : Compare DMAP, pyridine, or enzymatic catalysts. Evidence shows DMAP improves yields by 15–25% in anhydrous THF .
Application-Driven Questions
Q. How can [3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate serve as a precursor for bioactive molecule synthesis?
- Methodological Answer : The phthalimide group acts as a protecting group for amines. For example, the compound can be hydrolyzed to release the cyclohexyl-acetate intermediate, which is then functionalized via reductive amination or cross-coupling (e.g., Suzuki-Miyaura). Biological assays (e.g., enzyme inhibition) validate activity, with IC50 values compared against controls .
Safety and Handling
Q. What safety protocols are critical when handling [3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and lab coats due to potential skin/eye irritation.
- Ventilation : Conduct reactions in a fume hood; the compound may release volatile byproducts (e.g., acetic acid) during hydrolysis.
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite. Refer to SDS guidelines for disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
